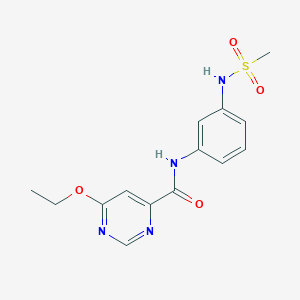

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with an ethoxy group at the 6-position, a carboxamide group at the 4-position, and a phenyl ring bearing a methylsulfonamido group at the 3-position. The unique structural features of this compound make it an interesting subject for chemical research and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between ethyl cyanoacetate and formamide under acidic conditions, followed by cyclization.

Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Phenyl Ring: The phenyl ring with a methylsulfonamido group can be attached via a Suzuki coupling reaction between a bromopyrimidine intermediate and a boronic acid derivative of the phenyl ring.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Conversion of the ethoxy group to a carboxylic acid.

Reduction: Conversion of the carboxamide group to an amine.

Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the compound's role as an inhibitor of SHP2 (Src Homology 2 domain-containing Phosphatase 2), a critical regulator in cancer cell signaling pathways. The inhibition of SHP2 can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Case Studies

- In Vitro Studies : In experiments with A549 (lung cancer) and MCF-7 (breast cancer) cell lines, the compound demonstrated notable cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively. These results indicate its potential as a lead compound for developing new anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

- In Vivo Studies : Xenograft models treated with this compound showed significant tumor size reduction compared to controls, reinforcing its anticancer efficacy.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may enhance its therapeutic profile in diseases characterized by inflammation.

Research Findings

- Cytokine Inhibition : In macrophage cell lines, treatment with the compound resulted in a marked reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This suggests that the compound could be beneficial in conditions where inflammation plays a crucial role, such as autoimmune diseases and chronic inflammatory disorders.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains.

Antibacterial Efficacy

- The compound has been tested against common pathogens, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that it may serve as a potential candidate for developing new antimicrobial agents .

Pharmacokinetic Properties

The pharmacokinetic profile of 6-Ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide indicates favorable absorption and distribution characteristics, which are essential for effective therapeutic use.

Key Attributes

- Bioavailability : The compound shows good oral bioavailability due to its solubility profile.

- Metabolism : Initial studies suggest it undergoes metabolic processes that could enhance its efficacy while minimizing toxicity.

Wirkmechanismus

The mechanism of action of 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyrimidine core and the sulfonamide group suggests potential interactions with nucleotide-binding sites or sulfonamide-sensitive enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-ethoxy-N-(3-(methylamino)phenyl)pyrimidine-4-carboxamide: Similar structure but with a methylamino group instead of a methylsulfonamido group.

6-ethoxy-N-(3-(ethylsulfonamido)phenyl)pyrimidine-4-carboxamide: Similar structure but with an ethylsulfonamido group instead of a methylsulfonamido group.

6-methoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy group, methylsulfonamido group, and pyrimidine core provides a distinct set of properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with various biological targets:

- Sodium Channel Blockade : The compound has been identified as a sodium channel blocker, which is significant in the treatment of conditions such as epilepsy and neuropathic pain. Sodium channels are critical for the propagation of action potentials in neurons, and their inhibition can lead to reduced excitability .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been performed to understand the relationship between the chemical structure of this compound and its biological activity. These studies utilize computational models to predict how changes in molecular structure can affect biological responses .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Epilepsy Treatment : In a study involving animal models, the compound demonstrated efficacy in reducing seizure frequency by blocking sodium channels, leading to decreased neuronal excitability. This suggests a promising role in developing new antiepileptic drugs.

- Cancer Research : Preliminary studies indicated that this compound could inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved.

- Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Eigenschaften

IUPAC Name |

6-ethoxy-N-[3-(methanesulfonamido)phenyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-3-22-13-8-12(15-9-16-13)14(19)17-10-5-4-6-11(7-10)18-23(2,20)21/h4-9,18H,3H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDPNOFNZXZMCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.